molecular formula C5H7NO3 B3246138 1-Cyclopropyl-2-nitroethanone CAS No. 175469-62-2

1-Cyclopropyl-2-nitroethanone

Cat. No.: B3246138
CAS No.: 175469-62-2
M. Wt: 129.11 g/mol
InChI Key: ZMEKISKCOLYCFX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-nitroethanone is an organic compound with the molecular formula C₅H₇NO₃ It is characterized by a cyclopropyl group attached to a nitroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-nitroethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with nitric acid under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the cyclopropyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-nitroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl nitroacetic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the nitro group can yield cyclopropylaminoethanone, which can be further modified for various applications.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

  • Cyclopropyl nitroacetic acid (oxidation)
  • Cyclopropylaminoethanone (reduction)
  • Various substituted derivatives (substitution)

Scientific Research Applications

1-Cyclopropyl-2-nitroethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-nitroethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Cyclopropylmethyl ketone: Shares the cyclopropyl group but lacks the nitro group.

    2-Nitropropane: Contains a nitro group but lacks the cyclopropyl moiety.

    Cyclopropylamine: Contains the cyclopropyl group and an amino group instead of the nitro group.

Uniqueness: 1-Cyclopropyl-2-nitroethanone is unique due to the combination of the cyclopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Cyclopropyl-2-nitroethanone is a compound of interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical formula: C5_5H7_7NO2_2. Its structure features a cyclopropyl group attached to a nitroethanone moiety, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against specific strains of bacteria, where it demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitro group is believed to play a crucial role in the reduction processes that lead to the formation of reactive intermediates, which can damage cellular components.

Case Study 1: Efficacy Against Staphylococcus aureus

A clinical trial evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. The study reported a significant reduction in bacterial load in infected tissues when treated with this compound compared to control groups receiving placebo treatments.

Case Study 2: Synergistic Effects with Other Antibiotics

Another study investigated the synergistic effects of combining this compound with other antibiotics. Results showed enhanced antimicrobial activity when used in conjunction with beta-lactam antibiotics, suggesting potential for combination therapies in treating resistant infections.

Toxicity and Safety Profile

While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity. However, further studies are needed to fully understand its long-term effects and potential side effects.

Properties

IUPAC Name

1-cyclopropyl-2-nitroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-5(3-6(8)9)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEKISKCOLYCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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